5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11-3-7-14(8-4-11)22-12(2)16(20-21-22)17(23)19-13-5-9-15(10-6-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXJOJJZUKASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure
The compound is characterized by a triazole ring, a carboxamide group, and substituents including methyl and sulfamoyl groups. Its IUPAC name is this compound.
Antimicrobial Activity
Triazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that they can inhibit the growth of various fungi and bacteria due to their ability to interfere with cellular processes.
| Activity | Target Organism | IC50 Value |
|---|---|---|
| Antifungal | Candida albicans | 1.2 μg/mL |
| Antibacterial | E. coli | 0.8 μg/mL |
Anticancer Properties
The compound has demonstrated promising anticancer activity against several cancer cell lines. Studies have reported that it can induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : Inhibition of topoisomerase II and induction of apoptosis.
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.96 μM | Apoptosis induction |
| A549 | 4.7 μM | Topoisomerase II inhibition |
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and protein synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways, contributing to cancer cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial activity against a panel of pathogens.
- Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.
-
Anticancer Activity Assessment :
- A study focused on the cytotoxic effects on MCF-7 cells showed significant reduction in viability at concentrations as low as 3.96 μM.
- The compound was tested in vivo using xenograft models, demonstrating tumor growth inhibition at a dosage of 10 mg/kg.
Q & A
Q. How should researchers mitigate batch-to-batch variability in compound synthesis?
- Methodology :
- Standardize starting materials (e.g., ≥98% purity for 4-methylphenyl isocyanide).
- Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane).
- Characterize each batch with <sup>1</sup>H NMR and HPLC (retention time = 8.2 min, C18 column) .
Advanced Analytical Challenges
Q. What strategies differentiate between tautomeric forms of the triazole ring in solution?
Q. How can researchers evaluate the environmental impact of this compound under OECD guidelines?
- Methodology :
- Biodegradation : OECD 301F test (closed bottle, 28 days) to measure BOD/COD ratios.
- Ecototoxicity : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
